5-(Difluoromethyl)-2-fluoroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(difluoromethyl)-2-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,7H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLBZRFEMBNPGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Functional Group Transformation Routes
Industrial Synthesis Considerations
The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges and requires optimization of reaction conditions and technologies. For a compound like this compound, key considerations include the efficiency of the difluoromethylation step and the implementation of advanced reactor technologies.
Optimized Large-Scale Difluoromethylation Reactions
The introduction of the difluoromethyl group (CF2H) is a critical step in the synthesis of the target molecule. Recent advancements in transition metal-catalyzed C-H difluoromethylation have provided powerful tools for this transformation. rsc.orgrsc.org These methods offer the potential for late-stage functionalization, which is highly desirable in industrial settings.
Palladium-catalyzed cross-coupling reactions are particularly prominent. For instance, the difluoromethylation of aryl chlorides and bromides can be achieved using reagents like TMSCF2H in the presence of a palladium catalyst and a suitable ligand, such as BrettPhos or RuPhos. rsc.org These reactions often operate under a Pd(0)/Pd(II) catalytic cycle. The development of robust and efficient catalyst systems is crucial for large-scale production to ensure high yields and turnover numbers.
Another approach involves the use of difluorocarbene reagents. These can be generated in situ and react with aryl boron reagents under palladium catalysis to form the desired Ar-CF2H bond. rsc.org The optimization of these reactions for large-scale synthesis would involve fine-tuning parameters such as catalyst loading, reaction temperature, and solvent selection to maximize efficiency and minimize waste. dtic.mil
Application of Continuous Flow Reactors in Production
Continuous flow chemistry has emerged as a powerful technology for the manufacturing of fine chemicals and active pharmaceutical ingredients (APIs). researchgate.netlonza.comnih.gov This approach offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency in product quality. lonza.com
For the synthesis of this compound, continuous flow reactors could be particularly beneficial for several steps. For example, gas-liquid reactions, such as hydrogenations or reactions involving gaseous reagents like fluorine, can be performed more safely and efficiently in a flow setup. worktribe.commit.edu The small reactor volume in a flow system minimizes the inventory of hazardous materials at any given time, significantly reducing the risk of runaway reactions. researchgate.net
Furthermore, flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. lonza.com The direct fluorination of aniline derivatives to form difluoroamine (B82689) systems has been successfully demonstrated in a continuous flow reactor, highlighting the potential of this technology for handling highly reactive reagents. worktribe.com The implementation of continuous flow processes for the industrial production of this compound could lead to a more efficient, safer, and cost-effective manufacturing process. lonza.comnih.gov
Reactivity of the Aniline Moiety
The aniline portion of the molecule is central to its chemical behavior, participating in a range of reactions typical of primary aromatic amines.
Nucleophilic Substitution Reactions at the Nitrogen Center
The nitrogen atom of the aniline group, with its lone pair of electrons, acts as a nucleophile. It can react with various electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. For instance, it can be acylated by reaction with acid chlorides or anhydrides to form amides. Alkylation reactions, though sometimes challenging to control, can introduce alkyl groups onto the nitrogen atom. These substitution reactions are fundamental in building more complex molecular architectures from the this compound scaffold.
Oxidation Reactions (e.g., to Quinone Derivatives)
The oxidation of anilines can lead to a variety of products, including quinones, depending on the oxidizing agent and reaction conditions. While specific studies on the oxidation of this compound to quinone derivatives are not extensively detailed in the provided search results, the general reactivity of anilines suggests this transformation is plausible. The presence of the electron-withdrawing fluoro and difluoromethyl groups would likely influence the oxidation potential and the stability of the resulting quinone-type structures.
Reduction Reactions to Amine or Other Derivatives
The reduction of the aromatic ring of anilines is a less common transformation compared to reactions at the amino group. However, under specific catalytic hydrogenation conditions, the benzene (B151609) ring can be reduced to a cyclohexylamine (B46788) derivative. More commonly, the focus is on the reactivity of the substituents. For instance, while the difluoromethyl group is generally stable, under harsh reducing conditions, its defluorination could potentially occur, though this is not a typical reaction pathway.
Reactivity of the Difluoromethyl and Fluoro Substituents
The fluorine atom and the difluoromethyl group significantly modulate the electronic properties and reactivity of the entire molecule.
Substitution Reactions of Fluorine and Difluoromethyl Groups
The fluorine atom attached to the aromatic ring can participate in nucleophilic aromatic substitution (SNAr) reactions. nih.gov The rate of these reactions is generally faster for fluoropyridines compared to their chloro-analogs, a principle that likely extends to fluoroanilines. nih.gov The success of SNAr reactions is often dependent on the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. acs.org
The difluoromethyl group is generally considered a stable substituent. However, there are instances in other molecular contexts where difluoromethyl groups can be converted to other functionalities like formyl, oxime, or hydrazone groups through postsynthetic modifications. nih.gov
Influence of Electron-Withdrawing Effects on Amine Basicity and Ring Reactivity
Both the fluorine atom and the difluoromethyl group are strong electron-withdrawing groups. doubtnut.comcsbsju.edu This property has a profound impact on the chemical behavior of this compound.
The electron-withdrawing nature of these substituents decreases the electron density on the nitrogen atom of the aniline moiety. doubtnut.com This reduction in electron availability makes the lone pair on the nitrogen less available for donation to a proton, thereby decreasing the basicity of the aniline. doubtnut.com
Furthermore, these electron-withdrawing groups deactivate the aromatic ring towards electrophilic substitution reactions. doubtnut.com They pull electron density away from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. doubtnut.com This deactivating effect is a critical consideration in any synthetic strategy involving electrophilic functionalization of the aromatic ring.
The table below summarizes the key reactive sites and their expected transformations.
| Reactive Site | Type of Reaction | Potential Products |
| Aniline Nitrogen | Nucleophilic Substitution | Amides, Alkylated Amines |
| Aniline Moiety | Oxidation | Quinone Derivatives |
| Aromatic Ring | Reduction | Cyclohexylamine Derivatives |
| Aromatic Fluorine | Nucleophilic Aromatic Substitution (SNAr) | Substituted Anilines |
| Difluoromethyl Group | Conversion | Formyl, Oxime, Hydrazone Derivatives |
Cross-Coupling and Cyclization Reactions
The structural features of this compound make it a versatile substrate for powerful carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, which are fundamental in modern organic synthesis.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling amines with aryl halides or pseudohalides. wikipedia.orgnih.gov In this context, this compound can serve directly as the amine coupling partner. The primary amino group (-NH₂) is nucleophilic and can be coupled with a variety of aryl or heteroaryl halides. The reaction is known for its broad functional group tolerance, and the presence of the fluoro and difluoromethyl substituents is not expected to impede the coupling. The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to yield the coupled product. libretexts.orgyoutube.com
Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for creating C-C bonds, typically between an organoboron compound (like a boronic acid) and an aryl or vinyl halide. nih.gov While this compound cannot be used directly as a halide partner in a standard Suzuki coupling (as the C-F bond is unreactive), its amino group provides a synthetic handle for conversion into a suitable coupling partner. For instance, the aniline can be transformed into an aryl bromide or iodide via a Sandmeyer reaction. This resulting halogenated difluoromethylbenzene derivative could then readily participate in Suzuki-Miyaura reactions. The difluoromethyl group is generally stable under these conditions, as demonstrated in nickel-catalyzed Suzuki couplings of aryloxydifluoromethyl bromides. springernature.com The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be optimized to accommodate challenging or sensitive substrates. mdpi.comnih.gov
| Reaction | Role of this compound | Typical Coupling Partner | Catalyst/Reagents | Bond Formed |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | Amine Nucleophile | Aryl Halide (Ar-X) | Pd(0) catalyst, Ligand, Base | Aryl C-N |
| Suzuki-Miyaura Coupling | Precursor to Aryl Halide (via Sandmeyer reaction) | Aryl Boronic Acid (Ar'-B(OH)₂) | Pd(0) catalyst, Ligand, Base | Aryl C-C |
The incorporation of fluorinated motifs is a key strategy in medicinal and agricultural chemistry to modulate properties like metabolic stability, bioavailability, and binding affinity. acs.orgnih.gov this compound is a valuable synthetic building block precisely because it introduces two distinct fluorine-containing groups—a fluoro and a difluoromethyl group—along with a versatile amino functional group.
This trifunctional nature allows for sequential and site-selective modifications:
Amino Group Transformations: The primary amine is a rich hub for chemical diversification. It can be acylated to form amides, alkylated, or used in the aforementioned Buchwald-Hartwig amination. Crucially, it can be converted into a diazonium salt, which is a gateway to a vast array of other functional groups (e.g., -Br, -Cl, -I, -OH, -CN) through Sandmeyer and related reactions.
Aromatic Ring Functionalization: The aniline ring itself can undergo further substitution, primarily through electrophilic aromatic substitution, with the regiochemical outcome directed by the existing substituents (see section 3.3.3).
Late-Stage Functionalization: The unique electronic properties conferred by the fluorine substituents make this molecule an attractive scaffold for the late-stage functionalization of complex molecules, a critical process in drug discovery programs. acs.org
The compound serves as a precursor for constructing more elaborate molecular architectures, such as novel heterocyclic systems or biaryl compounds that are ubiquitous in biologically active molecules. nih.gov
When this compound undergoes electrophilic aromatic substitution (EAS), the position of the incoming electrophile is determined by the cumulative directing effects of the three substituents on the ring: the amino (-NH₂), fluoro (-F), and difluoromethyl (-CHF₂) groups.
The directing influence of a substituent is a combination of its inductive and resonance effects. libretexts.org
Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director. Its nitrogen atom donates lone-pair electron density into the ring via resonance, stabilizing the positively charged intermediate (the arenium ion) that forms during the reaction, particularly when the attack is at the ortho or para positions. organicchemistrytutor.comyoutube.com
Difluoromethyl Group (-CHF₂): This group is strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This is purely an inductive effect, as there are no lone pairs to participate in resonance with the ring. Such inductively electron-withdrawing groups are deactivating and act as meta-directors. libretexts.org
In this compound, these effects combine to determine the most likely site of substitution. The powerful activating and directing effect of the amino group at C1 generally dominates. It strongly directs incoming electrophiles to its ortho positions (C2 and C6) and its para position (C4).
The C2 position is blocked by the fluoro group.
The C4 position is available.
The C6 position is available.
The para position relative to the -NH₂ group is C4.
Let's analyze the available positions for an incoming electrophile (E⁺):
Attack at C4: This position is para to the strongly activating -NH₂ group and meta to both the deactivating -F and -CHF₂ groups. This is a highly favored outcome.
Attack at C6: This position is ortho to the activating -NH₂ group but is sterically hindered and electronically deactivated by the adjacent -CHF₂ group.
Attack at C3: This position is ortho to the deactivating -F group and meta to the -NH₂ group. This is strongly disfavored due to the lack of resonance stabilization from the powerful amino group.
Therefore, the regiochemical outcome is a strong preference for electrophilic substitution at the C4 position , which is para to the dominant amino-directing group.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Influence |
|---|---|---|---|---|---|
| -NH₂ | C1 | Weakly Withdrawing | Strongly Donating | Strongly Activating | Ortho, Para |
| -F | C2 | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |
| -CHF₂ | C5 | Strongly Withdrawing | None | Strongly Deactivating | Meta |
Synthesis and Study of Derivatives and Analogues
Synthesis of Structurally Related Difluoromethyl Fluoroanilines (e.g., positional isomers)
The synthesis of positional isomers of difluoromethyl fluoroanilines is crucial for understanding structure-activity relationships. Various methods have been developed for the introduction of the difluoromethyl group onto the aniline (B41778) scaffold. Photoinduced methods, for instance, have proven effective for the difluoroalkylation of anilines. acs.orgnih.gov
One approach involves the use of a photocatalyst, such as Eosin Y, which, upon irradiation, initiates a single-electron transfer (SET) event with a fluorinated radical precursor. acs.org This generates a difluoroalkyl radical that can then react with the aniline. The reaction conditions, including the choice of solvent and base, are optimized to achieve good yields. nih.gov For example, the difluoroalkylation of various N,N-dimethylanilines has been successfully achieved using this method. acs.orgnih.gov
Another strategy relies on the formation of an electron-donor-acceptor (EDA) complex between the aniline and a fluorinated reagent. acs.org Photoirradiation of this complex leads to the generation of a fluorinated radical and a cationic radical species, which then react to form the desired difluoroalkylated aniline. acs.org This method has been shown to be particularly efficient for electron-deficient anilines. acs.org
The table below summarizes the synthesis of some difluoromethylated aniline derivatives using photoinduced methods.
| Starting Aniline | Reagent | Method | Product | Yield (%) |
| N,N-dimethyl-4-(trifluoromethoxy)aniline | Ethyl 2-bromo-2,2-difluoroacetate | EDA complex | Ethyl 2-(2-(dimethylamino)-5-(trifluoromethoxy)phenyl)-2,2-difluoroacetate | 49 |
| N,N-dimethyl-4-(trifluoromethyl)aniline | Ethyl 2-bromo-2,2-difluoroacetate | Eosin Y photocatalysis | Ethyl 2-(2-(dimethylamino)-5-(trifluoromethyl)phenyl)-2,2-difluoroacetate | 52 |
Impact of Substituent Position on Chemical Reactivity and Stability
The position of substituents on the aniline ring significantly influences the chemical reactivity and stability of difluoromethyl fluoroanilines. The electronic nature of the substituents plays a critical role. Electron-donating groups (EDGs) on anilines generally lead to higher yields in photocatalyzed difunctionalization reactions compared to electron-withdrawing groups (EWGs). acs.org For instance, in one study, anilines with EDGs resulted in product yields of 75-89%, while those with EWGs yielded 75-79%. acs.org
However, in some photoinduced difluoroalkylation reactions, electron-deficient anilines have shown higher efficiency. acs.org This highlights that the specific reaction mechanism dictates the influence of substituent electronics. The stability of fluorinated anilines is also affected by the substitution pattern. For example, fluorohydroxyanilines where the hydroxyl group is ortho or para to the fluoro substituent are particularly unstable and can readily lose a fluoride (B91410) anion. nih.gov The reactivity of quinoneimines, which can be formed from fluorinated anilines, increases with a greater number of fluoro-substituents. nih.gov
Computational studies using Density Functional Theory (DFT) can provide valuable insights into how substituent position affects reactivity. researchgate.net Parameters such as the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, and electrophilicity index can be calculated to explain the observed reactivity trends. researchgate.net
Preparation of Advanced Fluorinated Heterocyclic Compounds
5-(Difluoromethyl)-2-fluoroaniline serves as a valuable precursor for the synthesis of advanced fluorinated heterocyclic compounds, which are prominent scaffolds in pharmaceuticals and agrochemicals. nih.govscilit.come-bookshelf.de The difluoromethyl group can be strategically incorporated into various heterocyclic systems to modulate their biological and physicochemical properties. nih.gov
One common strategy involves the condensation of fluorinated anilines with other reagents to construct the heterocyclic ring. For example, the synthesis of Vericiguat, a drug containing a 1H-pyrazolo[3,4-b]pyridine core, involves the reaction of an aminopyrazole with a derivative of 2-fluoroacrolein (B76022) under acidic cyclization conditions to introduce a fluorine atom at the 5-position. mdpi.com
The development of novel synthetic methods continues to expand the toolkit for accessing diverse fluorinated heterocycles. researchgate.net For instance, the use of fluoroalkyl amino reagents (FARs) has enabled the preparation of unprecedented 3-(CHF2)-5-(fluoroaryl)-NH-pyrazoles. nih.gov Another innovative approach involves the ring-opening fluorination of bicyclic azaarenes to construct tertiary carbon-fluorine bonds. researchgate.net
Development of Difluoromethyl-Substituted Intermediates
The chemical versatility of this compound allows for its conversion into a variety of difluoromethyl-substituted intermediates, which are then used to build more complex molecules. These intermediates include cyclopropanes, ketones, and boronic acids. qmul.ac.uk
The introduction of a difluoromethyl group can be achieved through various methods, including those that proceed via difluorocarbene pathways or, more recently, through transition metal catalysis and radical photoredox catalysis. qmul.ac.uk For example, fluoroform (CHF3), an inexpensive and abundant reagent, has been utilized for the Cα-difluoromethylation of protected α-amino acids in a continuous flow system. rsc.org
The development of new difluoromethylating reagents has been a key driver of progress in this area. qmul.ac.uk These reagents offer improved stability, safety, and reactivity, expanding the scope of accessible difluoromethylated compounds.
Comparison of Reactivity and Potential of Different Fluorinated Analogues
The reactivity and potential of fluorinated anilines can be compared to their non-fluorinated counterparts and other halogenated analogues. The carbon-fluorine bond is the strongest single bond to carbon, which generally results in lower reactivity for fluoroalkanes compared to other haloalkanes in nucleophilic substitution reactions, where the leaving group ability follows the order I- > Br- > Cl- > F-. alfa-chemistry.com
However, the high electronegativity of fluorine creates a significant dipole moment in the C-F bond, which can influence the reactivity in other ways. alfa-chemistry.com In photoinduced reactions, the presence of fluorine can alter reaction pathways. acs.org For instance, the difluoroalkylation of anilines can proceed through an EDA complex, a mechanism that is influenced by the electronic properties of the aniline. acs.org
When comparing different fluorinated substituents, such as trifluoromethyl (CF3) versus difluoromethyl (CHF2), the CHF2 group offers the unique ability to act as a hydrogen bond donor, which can be advantageous for biological activity. nih.gov The choice of fluorinated analogue for a specific application depends on a careful consideration of the desired electronic effects, metabolic stability, and potential for intermolecular interactions.
Applications in Advanced Organic Synthesis and Chemical Research
Role as a Key Building Block in Complex Molecule Synthesis
In organic synthesis, the strategic value of a building block is determined by its unique structural motifs and its ability to be incorporated into larger, more complex molecular architectures. 5-(Difluoromethyl)-2-fluoroaniline is categorized as a fluorinated building block, a class of compounds essential for modern chemical synthesis due to the profound impact of fluorine on molecular properties. nih.govyoutube.com The synthetic strategy of using such pre-fluorinated building blocks is often the most dominant and practical approach in drug discovery and materials science. nih.gov
The aniline (B41778) functional group provides a reactive handle for a wide array of chemical transformations, including diazotization, acylation, alkylation, and transition-metal-catalyzed cross-coupling reactions. These reactions allow for the construction of diverse molecular skeletons. For instance, in syntheses analogous to those for novel kinase inhibitors, aniline moieties are sequentially coupled with acid chlorides to form complex amide structures. nih.gov
While specific examples detailing the large-scale synthesis of complex molecules directly from this compound are proprietary or dispersed in patent literature, its utility can be inferred from the synthesis of related agrochemicals. For example, the synthesis of the insecticide fluazifop (B150276) relies on 2-chloro-5-(trifluoromethyl)pyridine, a molecule that, like this compound, is a functionalized pyridine/aniline derivative used as a key intermediate. nih.gov The presence of both a halogen and a fluorinated alkyl group makes these types of compounds versatile for constructing complex final products. The combination of the reactive amine group with the unique electronic properties conferred by the two distinct fluorine-containing substituents makes this compound a potent building block for creating novel chemical entities with tailored properties.
Application as an Intermediate in Medicinal Chemistry Research
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Fluorine and fluorinated groups can improve metabolic stability, bioavailability, lipophilicity, and binding affinity. youtube.comresearchgate.net The difluoromethyl (CF₂H) group, in particular, has garnered significant attention as it can act as a lipophilic hydrogen-bond donor and is considered a bioisostere of functional groups like hydroxyl (-OH) and thiol (-SH). researchgate.net
This compound serves as a key intermediate in the synthesis of new therapeutic agents. Research has shown that structural analogs of this compound are effective in the development of novel kinase inhibitors, a major class of anticancer drugs. The difluoromethyl group has been demonstrated to enhance binding affinity within the ATP-binding pockets of tyrosine kinases. This enhanced affinity is attributed to favorable hydrophobic interactions, leading to potent inhibition with IC₅₀ values in the nanomolar range for some analogs.
The value of the 2-fluoroaniline (B146934) scaffold is also well-established. For example, 5-Bromo-2-fluoroaniline is a known crucial intermediate in the pharmaceutical industry, underscoring the utility of this substitution pattern for building drug-like molecules. The combination of the 2-fluoro substitution with the 5-difluoromethyl group in a single intermediate provides medicinal chemists with a powerful tool for generating new generations of kinase inhibitors and other potential therapeutics.
Table 1: Properties and Applications of Fluorinated Moieties in Medicinal Chemistry
| Fluorinated Moiety | Key Properties | Role in Drug Design | Example Application Area |
|---|
| Difluoromethyl (-CHF₂) Group | - Lipophilic hydrogen-bond donor
Utility in Agrochemical Research and Development
The agrochemical industry has increasingly relied on organofluorine chemistry to develop new and more effective pesticides with improved safety and environmental profiles. It is estimated that over 50% of recently developed agrochemicals with new ISO common names are organofluorine compounds. nih.gov The introduction of fluorine can increase the biological efficacy of a compound, allowing for lower application rates. youtube.comresearchgate.net
The structural components of this compound are found in several modern agrochemicals.
Fluoroaniline (B8554772) Core: The synthesis of the fungicide fluindapyr, for example, begins with 4-fluoroaniline (B128567), which undergoes cyclization and rearrangement to form a key aminoindane intermediate. ccspublishing.org.cn This highlights the importance of fluorinated anilines as foundational building blocks in the industry.
Given that both the fluoroaniline scaffold and the difluoromethyl group are independently valuable motifs in agrochemical design, this compound represents a highly promising intermediate for the development of next-generation fungicides, herbicides, and insecticides. Its structure provides a direct pathway to novel active ingredients that combine the proven benefits of these two fluorinated components.
Precursor for Radiosynthesis of Fluorine-18 (B77423) Labeled Compounds
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (¹⁸F). The development of novel PET tracers is essential for diagnosing diseases and aiding in drug development. bldpharm.com While there are no specific reports detailing the use of this compound as a direct precursor, its structure is highly amenable to modern ¹⁸F-labeling methodologies.
A common strategy in radiochemistry is the "modular build-up" or "prosthetic group" approach. In this method, a small, easily radiolabeled molecule is first synthesized and then coupled to a larger, more complex molecule. This compound could be transformed into a valuable ¹⁸F-labeled building block for this purpose. For example, the aniline group could be converted into a more reactive functional group suitable for ¹⁸F-labeling, such as a diaryliodonium salt or a diazonium salt. Once the ¹⁸F atom is incorporated onto the aromatic ring, the resulting labeled intermediate can be used in subsequent coupling reactions to build the final PET tracer. This approach is particularly useful for complex molecules that cannot tolerate the harsh conditions of direct radiofluorination.
Modern radiochemistry offers several strategies for introducing ¹⁸F into aromatic systems.
Nucleophilic Aromatic Substitution (SₙAr): The aniline group of this compound could be converted into a good leaving group, such as a trimethylammonium salt (-NMe₃⁺), which can then be displaced by nucleophilic [¹⁸F]fluoride. This is a standard and robust method for labeling aromatic rings.
Transition-Metal-Mediated ¹⁸F-Fluorination: In recent years, copper-mediated radiofluorination has emerged as a powerful tool, particularly for electron-rich or complex aromatic systems. nih.gov Precursors such as arylstannanes or aryl boronic esters derived from this compound could be subjected to these mild and efficient labeling conditions to produce the desired ¹⁸F-labeled tracer. nih.govresearchgate.net This method has been successfully used to synthesize various ¹⁸F-labeled aromatic amino acids. researchgate.net
Isotopic Exchange: Advanced methods are being developed for the isotopic exchange of a ¹⁹F atom with an ¹⁸F atom. It is conceivable that future methods could allow for the direct exchange on the difluoromethyl group itself, using techniques like frustrated Lewis pair-mediated C-F bond activation, which has been shown to be effective for labeling CF₂H-containing molecules. bldpharm.com
Table 2: Potential ¹⁸F-Radiolabeling Strategies for this compound Derivatives
| Strategy | Precursor Type | Description |
|---|---|---|
| Nucleophilic Aromatic Substitution | Diaryliodonium Salt, Trimethylammonium Salt | The aniline is converted to a suitable leaving group, which is then displaced by [¹⁸F]Fluoride. |
| Copper-Mediated Fluorination | Arylstannane, Arylboronic Ester | A transition-metal catalyst facilitates the fluorination of an organometallic precursor under mild conditions. |
| Isotopic C-F Exchange | Native Compound or Activated Derivative | Direct replacement of a ¹⁹F atom with an ¹⁸F atom, potentially on the difluoromethyl group using advanced methods. |
General Contributions to Organofluorine Chemistry
Organofluorine compounds have a profound impact on modern science, with applications spanning pharmaceuticals, agrochemicals, and materials. The unique properties of the carbon-fluorine bond—the strongest single bond in organic chemistry—and the high electronegativity of fluorine dramatically influence a molecule's physical and biological characteristics.
The compound this compound contributes to this field by providing a scaffold that contains two distinct and valuable types of fluorination:
Aromatic Fluorine Substitution: The fluorine atom directly attached to the benzene (B151609) ring alters the electronic properties of the ring, influences the pKa of the aniline, and can block sites of metabolism, thereby increasing the metabolic stability of molecules derived from it.
The Difluoromethyl Group: As a bioisostere, the -CHF₂ group can enhance binding interactions with biological targets through hydrogen bonding and improve membrane permeability due to its lipophilic nature. researchgate.net Its inclusion often leads to improved pharmacokinetic profiles in drug candidates. nih.gov
The presence of these two different fluorinated motifs in a single, relatively simple building block makes this compound a significant tool for chemists. It allows for the exploration of synergistic effects between these groups and facilitates the synthesis of new generations of functional molecules with precisely tuned properties, contributing to the continued growth and innovation within organofluorine chemistry.
Theoretical and Computational Studies
Molecular Structure Optimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, a process known as geometry optimization. For 5-(Difluoromethyl)-2-fluoroaniline, this would involve calculating the potential energy for various spatial arrangements of the difluoromethyl and amino groups relative to the benzene (B151609) ring.
Conformational analysis would focus on the rotation around the C-N bond and the C-C bond connecting the difluoromethyl group to the aromatic ring. In substituted anilines, the amino group is known to be non-planar with the benzene ring, and the degree of this pyramidalization is influenced by the electronic nature of the substituents. Electron-withdrawing groups, such as the difluoromethyl group, tend to decrease the C-N bond length and favor a more planar structure due to enhanced resonance effects.
Furthermore, the presence of a fluorine atom at the ortho position can lead to the formation of an intramolecular hydrogen bond between the amino hydrogen and the fluorine atom, which would significantly influence the preferred conformation. umanitoba.ca Studies on 2-fluoroaniline (B146934) have suggested that the C-N bond can be twisted to bring an amine hydrogen closer to the fluorine atom. umanitoba.ca A detailed conformational analysis would identify the most stable conformer(s) and the energy barriers between different conformations.
Electronic Structure and Reactivity Descriptors
Once the optimized geometry is obtained, a deeper analysis of the electronic structure can be performed to understand the molecule's reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies a more reactive molecule. researchgate.net For this compound, the electron-withdrawing nature of both the fluorine atom and the difluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to aniline (B41778). The precise energy values would require specific DFT calculations.
| Parameter | Predicted Trend for this compound | Rationale |
|---|---|---|
| EHOMO | Lower than aniline | Influence of electron-withdrawing substituents. |
| ELUMO | Lower than aniline | Influence of electron-withdrawing substituents. |
| HOMO-LUMO Gap (ΔE) | Likely smaller than aniline, indicating higher reactivity. | Combined effect of substituents on frontier orbitals. |
The ionization potential (IP) is the energy required to remove an electron from a molecule, and it is related to the HOMO energy. A lower HOMO energy corresponds to a higher ionization potential. Electron affinity (EA) is the energy released when a molecule accepts an electron, and it is related to the LUMO energy. A lower LUMO energy indicates a higher electron affinity. For this compound, the presence of electron-withdrawing groups would be expected to increase both its ionization potential and electron affinity compared to aniline.
These global reactivity descriptors provide further insight into a molecule's stability and reactivity.
Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is related to the HOMO-LUMO gap; a larger gap implies greater hardness.
Chemical Softness (S) is the reciprocal of hardness and indicates how easily a molecule's electron cloud can be polarized.
Electronegativity (χ) is the power of a molecule to attract electrons.
The difluoromethyl and fluoro substituents would be expected to increase the chemical hardness and electronegativity of the aniline ring.
| Descriptor | Predicted Trend for this compound | Governing Principle |
|---|---|---|
| Chemical Hardness (η) | Higher than aniline | Related to the HOMO-LUMO gap. |
| Chemical Softness (S) | Lower than aniline | Inverse of chemical hardness. |
| Electronegativity (χ) | Higher than aniline | Influence of electronegative F and CHF₂ groups. |
A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.
Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the nitrogen atom of the amino group and the fluorine atoms.
Blue regions represent positive electrostatic potential and are prone to nucleophilic attack. These would be expected near the hydrogen atoms of the amino group and the difluoromethyl group.
Green and yellow regions correspond to neutral or slightly negative potential.
The MEP map would visually illustrate the electron distribution and highlight the reactive centers of the molecule.
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals.
For this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair into the aromatic ring and the hyperconjugative interactions between filled bonding orbitals and empty antibonding orbitals. These interactions are crucial for understanding the molecule's stability and the electronic effects of the substituents. The analysis would also provide information on the hybridization of the atoms and the natural atomic charges, offering a more refined view of the electron distribution than simpler population analyses.
Quantum Chemical Calculations (e.g., Ab Initio and DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for elucidating the molecular properties of compounds like this compound. rsc.orgnih.gov These computational techniques allow for the detailed investigation of electron distribution, molecular orbital energies, and reaction energetics. researchgate.net Methods like DFT with the B3LYP functional and the 6-311++G(d,p) basis set are commonly employed to optimize molecular geometry and predict spectroscopic and thermodynamic characteristics. researchgate.netijrte.org
Prediction of Reaction Sites and Mechanisms
The reactivity of this compound can be predicted by analyzing its electronic structure. Key indicators such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a determinant of chemical stability; a larger gap suggests higher stability. researchgate.net For instance, the HOMO-LUMO gap for a related compound, 2,4-difluoroaniline (B146603), was calculated to be 5.2186 eV, indicating significant chemical stability. researchgate.net
Reactive sites for electrophilic and nucleophilic attacks can be determined using concepts like Fukui functions and Mulliken charge analysis. researchgate.net In the aniline ring, the amino group (–NH₂) is a strong activating group that directs electrophilic substitution to the ortho and para positions. However, in this compound, the ortho position is blocked by a fluorine atom. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amino group that are not substituted. The difluoromethyl (–CF₂H) and fluoro (–F) groups are electron-withdrawing, deactivating the ring towards electrophilic substitution but potentially activating it for nucleophilic aromatic substitution.
Computational studies on similar fluorinated anilines have been used to investigate reaction mechanisms, such as trifluoromethylation, predicting reaction pathways and energy barriers for different approaches of attack (e.g., backside vs. frontside). rsc.org These studies suggest that reactions often proceed via the lowest energy barrier mechanism. rsc.org
Analysis of Electronic Effects and Inductive/Resonance Contributions
The electronic properties of this compound are governed by the interplay of inductive and resonance effects from its three substituents on the benzene ring.
Amino Group (–NH₂): This group exerts a strong –I (inductive withdrawal) effect due to the electronegativity of nitrogen, but a much stronger +R (resonance donation) effect, where the nitrogen's lone pair of electrons delocalizes into the aromatic π-system. This delocalization increases electron density in the ring, particularly at the ortho and para positions.
Fluoro Group (–F): As the most electronegative element, fluorine has a powerful –I effect. It also has a +R effect due to its lone pairs, but this is weaker than its inductive pull. In fluoroanilines, the electron-withdrawing nature of fluorine influences the geometry and electronic structure of the molecule. umanitoba.ca
Difluoromethyl Group (–CF₂H): This group is strongly electron-withdrawing primarily through a potent –I effect caused by the two highly electronegative fluorine atoms.
The combination of these effects results in a complex electronic landscape. The resonance donation from the –NH₂ group enriches the ring with electrons, while the –I effects of the –F and –CF₂H groups withdraw electron density, making the molecule less nucleophilic than aniline but with specific sites of modulated reactivity.
| Substituent | Inductive Effect | Resonance Effect | Net Electronic Effect on Ring |
| -NH₂ (Amino) | -I (Withdrawing) | +R (Donating) | Activating, Ortho/Para Directing |
| -F (Fluoro) | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating, Ortho/Para Directing |
| -CF₂H (Difluoromethyl) | -I (Strongly Withdrawing) | None | Strongly Deactivating |
Intermolecular and Intramolecular Interactions
The specific functional groups on this compound allow for a range of non-covalent interactions that are critical for its physical properties and behavior in biological systems.
Hydrogen Bonding Analysis of the Difluoromethyl Group
While conventional hydrogen bonds involve donors like O–H or N–H, the difluoromethyl (–CF₂H) group is recognized as an unconventional hydrogen bond donor. nih.gov The strong electron-withdrawing effect of the two fluorine atoms increases the acidity and polarity of the C–H bond, enabling it to participate in hydrogen bonding (C–F₂H···A, where A is a hydrogen bond acceptor like oxygen or nitrogen). nih.gov
Theoretical calculations and spectroscopic analysis confirm the ability of the CF₂H group to form these interactions, which can be crucial in determining molecular conformation and intermolecular packing in condensed phases. nih.gov In some cases, these interactions are characterized as "blue-shifting" hydrogen bonds. nih.gov Within the this compound molecule, intramolecular hydrogen bonding could potentially occur between the C-H of the difluoromethyl group and the lone pair of the adjacent amino group, or between an N-H of the amino group and the ortho fluorine atom, an interaction observed in 2-fluoroaniline. umanitoba.ca
Computational Docking Studies for Binding Affinity Analysis
Computational docking is a simulation technique used to predict the preferred orientation and binding affinity of a molecule (a ligand) when it interacts with a target, typically a protein or enzyme. sci-hub.senih.gov This method is fundamental in drug discovery for screening potential drug candidates. plos.org The process involves placing the ligand into the binding site of a receptor and calculating a "docking score," which estimates the binding free energy. plos.orgnih.gov
For a molecule like this compound, docking studies would be employed to assess its potential as an inhibitor for a specific biological target. The analysis focuses on identifying key intermolecular interactions between the ligand and the protein's active site residues. westmont.edu These interactions can include:
Hydrogen Bonds: Formed by the –NH₂ group and the unconventional C–F₂H donor. nih.gov
Hydrophobic Interactions: Involving the aromatic ring.
Halogen Bonds: Potentially from the fluorine substituent.
The binding affinity is often reported in kcal/mol, with lower (more negative) values indicating stronger binding. plos.orgwestmont.edu By comparing the docking scores of novel compounds to known standards, researchers can prioritize molecules for further experimental testing. nih.gov
| Interaction Type | Potential Participating Groups on Ligand | Example Interacting Residue on Protein |
| Hydrogen Bond (Donor) | -NH₂, -CF₂H | Aspartate, Glutamate, Serine |
| Hydrogen Bond (Acceptor) | -N H₂, -F | Arginine, Lysine, Serine |
| Hydrophobic Interaction | Benzene Ring | Leucine, Valine, Phenylalanine |
| Pi-Pi Stacking | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan |
Advanced Spectroscopic Analysis in Research
Vibrational Spectroscopy Studies
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing structural insights.
The FTIR spectrum of 5-(Difluoromethyl)-2-fluoroaniline is expected to exhibit characteristic absorption bands corresponding to its various functional groups. While a specific experimental spectrum is not widely published, the expected vibrational modes can be predicted based on extensive data from substituted anilines. chemicalbook.comumanitoba.caconicet.gov.ar
Key expected absorptions include:
N-H Stretching: The amino group (-NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations. conicet.gov.ar
C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The difluoromethyl group (-CHF₂) would also have a characteristic C-H stretching band, typically found in the 2900-3000 cm⁻¹ region.
C=C Stretching: Aromatic ring C=C stretching vibrations usually appear as a series of bands in the 1450-1620 cm⁻¹ region. core.ac.uk
N-H Bending: The in-plane bending (scissoring) vibration of the -NH₂ group is anticipated around 1590-1650 cm⁻¹.
C-N Stretching: The stretching vibration of the aryl C-N bond is typically observed in the 1250-1360 cm⁻¹ range.
C-F Stretching: The C-F bonds give rise to strong absorptions. The aryl C-F stretch is expected in the 1200-1300 cm⁻¹ region. The C-F stretching vibrations of the -CHF₂ group are also strong and typically fall in the 1000-1150 cm⁻¹ range.
Table 1: Predicted FTIR Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Asymmetric & Symmetric N-H Stretch | -NH₂ | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | Ar-H | > 3000 | Medium |
| Aliphatic C-H Stretch | -CHF₂ | 2900 - 3000 | Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1620 | Medium-Strong |
| N-H Bend | -NH₂ | 1590 - 1650 | Variable |
| Aryl C-N Stretch | Ar-N | 1250 - 1360 | Medium-Strong |
| Aryl C-F Stretch | Ar-F | 1200 - 1300 | Strong |
| Aliphatic C-F Stretch | -CHF₂ | 1000 - 1150 | Strong |
This table is based on established group frequencies and data from related substituted anilines. umanitoba.caconicet.gov.arcore.ac.uk
Raman spectroscopy provides complementary information to FTIR. Vibrations that cause a significant change in polarizability, such as symmetric stretches and aromatic ring breathing modes, are typically strong in the Raman spectrum. nih.govmdpi.com For this compound, the symmetric vibrations of the aromatic ring and the symmetric C-F stretches of the difluoromethyl group would be expected to be prominent.
For a complex molecule, observed vibrational frequencies can arise from a mixture of simple bond stretches and bends. Normal Coordinate Analysis (NCA) is a computational method used to assign these frequencies to specific vibrational modes. arxiv.org This analysis calculates the theoretical vibrational frequencies and provides a Potential Energy Distribution (PED) for each mode. The PED quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to a given normal mode, allowing for an unambiguous assignment of the spectral bands. arxiv.org While NCA and PED studies have been performed on related molecules like other substituted anilines, a specific analysis for this compound has not been reported. umanitoba.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular skeleton and the electronic environment of each atom can be assembled.
The combination of ¹H, ¹³C, and ¹⁹F NMR is particularly potent for characterizing fluorinated compounds like this compound.
¹H NMR: The proton NMR spectrum would show distinct signals for the amino (-NH₂), aromatic (Ar-H), and difluoromethyl (-CHF₂) protons. The integration of these signals confirms the number of protons in each environment. The unique splitting patterns (multiplicity) caused by spin-spin coupling between neighboring protons and fluorine atoms are critical for confirming the substitution pattern and differentiating it from other isomers.
¹⁹F NMR: As fluorine is 100% naturally abundant and has a spin of ½, ¹⁹F NMR is highly sensitive. nih.gov This molecule would show two distinct signals in the ¹⁹F NMR spectrum: one for the fluorine atom attached to the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethyl group. The chemical shifts are highly sensitive to the electronic environment. nih.govnih.gov
¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show seven distinct signals, one for each carbon atom in the unique electronic environments of the molecule. The chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic), and the characteristic splitting caused by coupling to attached fluorine atoms (¹J(C,F), ²J(C,F), etc.) provides definitive structural confirmation.
The precise chemical shifts (δ) and coupling constants (J) provide a wealth of structural information. ubc.canumberanalytics.com
Chemical Shifts (δ):
In the ¹H NMR spectrum, the -NH₂ protons typically appear as a broad singlet. The aromatic protons are expected in the range of δ 6.8–7.2 ppm. vulcanchem.com The single proton of the -CHF₂ group is expected to be a triplet due to coupling with the two adjacent fluorine atoms (²J(H,F)), likely appearing around δ 6.5-7.0 ppm.
In the ¹⁹F NMR spectrum, the aromatic fluorine's chemical shift will be influenced by the amino group. The difluoromethyl group's fluorine signal has been reported around δ -110 ppm. vulcanchem.com This signal would be split into a doublet by the adjacent proton (²J(F,H)).
In the ¹³C NMR spectrum, the carbon of the -CHF₂ group will be split into a triplet by the two directly attached fluorine atoms (¹J(C,F)). The aromatic carbons will also show coupling to the fluorine atoms, with the magnitude of the coupling constant decreasing with the number of bonds separating the nuclei (¹J(C,F) > ²J(C,F) > ³J(C,F)).
Coupling Constants (J): The magnitude of the J-coupling constants is invaluable for confirming through-bond connectivity.
H-F Coupling: A large geminal coupling (²J(H,F)) of around 50-60 Hz is expected for the -CHF₂ group. Vicinal (³J(H,F)) and longer-range couplings between the aromatic protons and the fluorine substituents provide further structural proof.
C-F Coupling: Large one-bond couplings (¹J(C,F)) of >200 Hz are characteristic. Multi-bond C-F couplings are also observed and are diagnostic of the substitution pattern.
Table 2: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |
| ¹H | -NH ₂ | ~3.5 - 4.5 | broad singlet | - |
| CH F₂ | ~6.5 - 7.0 | triplet (t) | ²JH,F ≈ 50-60 | |
| Ar-H | ~6.8 - 7.2 | multiplet (m) | JH,H, JH,F | |
| ¹³C | -C HF₂ | ~110 - 120 | triplet (t) | ¹JC,F ≈ 230-240 |
| Ar-C | ~115 - 155 | multiplet (m) | JC,F | |
| ¹⁹F | -CF | Varies | multiplet (m) | JF,H |
| -CHF ₂ | ~ -110 vulcanchem.com | doublet (d) | ²JF,H ≈ 50-60 |
This table represents predicted values based on data for analogous structures and general NMR principles. Experimental values may vary based on solvent and other conditions. vulcanchem.comchemicalbook.comchemicalbook.comorganicchemistrydata.org
Electronic Spectroscopy
Electronic spectroscopy probes the electronic structure of molecules by observing the transitions between different electronic energy levels. For this compound, techniques such as Resonant Two-Photon Ionization (R2PI) and UV-Vis spectroscopy provide valuable insights into its excited states and chromophoric properties.
Resonant Two-Photon Ionization (R2PI) Spectroscopy
Resonant Two-Photon Ionization (R2PI) spectroscopy is a highly sensitive and selective technique used to study the electronic spectra of molecules in the gas phase. hhu.de The method involves the absorption of a first photon to excite the molecule to an intermediate electronic state, followed by the absorption of a second photon that provides enough energy to ionize it. The resulting ions are then detected by a mass spectrometer, typically a time-of-flight (TOF) instrument, which allows for mass-selective analysis. utah.edu
The key advantage of R2PI is its ability to record vibrationally resolved electronic spectra. hhu.de By scanning the wavelength of the first laser, a spectrum corresponding to the transitions from the ground electronic state (S₀) to the first excited electronic state (S₁) is obtained. This provides detailed information on the vibrational frequencies of the molecule in both its ground and excited states. For aromatic molecules like this compound, R2PI can precisely measure the electronic origin of the S₁ ← S₀ transition and map the vibronic structure.
In a typical R2PI experiment, the molecule is cooled in a supersonic jet to simplify the spectrum by reducing rotational and vibrational congestion. Two-color R2PI, where the two photons have different energies, is often employed to avoid fragmentation of the parent ion, allowing for a more accurate determination of the ionization potential. hhu.deutah.edu Analysis of the resulting spectrum would yield data on spectral shifts and intermolecular vibrational modes, similar to studies conducted on related difluorobenzene complexes. researchgate.net
Table 1: Potential R2PI Spectroscopic Data for this compound
| Parameter | Description | Potential Finding |
| S₁ ← S₀ Origin | The energy of the transition from the lowest vibrational level of the ground state to the lowest vibrational level of the first excited state. | A sharp, intense peak defining the band origin. |
| Vibrational Frequencies | Frequencies of vibrational modes coupled to the electronic transition. | Provides insight into how the molecular geometry changes upon electronic excitation. |
| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | Determined by scanning the energy of the second photon in a two-color R2PI setup. utah.edu |
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis absorption spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons from a ground electronic state to an excited state. libretexts.org The electronic transitions observed in the UV-Vis spectrum of this compound are primarily π → π* transitions associated with the aromatic ring. fiveable.meresearchgate.net The aniline (B41778) moiety, with its lone pair of electrons on the nitrogen atom, also contributes to n → π* transitions.
The presence of substituents on the benzene (B151609) ring—the amino (-NH₂), fluoro (-F), and difluoromethyl (-CHF₂) groups—influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). fiveable.me The amino group acts as an auxochrome, typically causing a bathochromic (red) shift to longer wavelengths. The fluorine atom and the difluoromethyl group, being electron-withdrawing, can induce a hypsochromic (blue) shift to shorter wavelengths. The interplay of these groups determines the final absorption profile.
The absorption spectrum is a plot of absorbance versus wavelength and is characterized by the position of λmax and the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength. fiveable.me Studies on similar aniline derivatives have shown that interactions between substituents can lead to significant shifts in the absorption bands, providing information on the electronic communication within the molecule. acs.org
Table 2: Typical Electronic Transitions in Aromatic Amines
| Transition | Description | Wavelength Region | Molar Absorptivity (ε) |
| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200-300 nm | High ( >10,000) youtube.com |
| n → π | Excitation of a non-bonding electron (from the N atom) to a π antibonding orbital. | >280 nm | Low to Moderate |
Mass Spectrometry (e.g., Electron Ionization)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment in a reproducible manner. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum.
For this compound (molar mass: 161.12 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 161. The fragmentation pattern provides a fingerprint of the molecule. Key fragmentation pathways would likely involve the loss of the difluoromethyl group or parts of it. For instance, the loss of a CHF₂ radical (mass = 51) would lead to a fragment ion at m/z = 110. Cleavage of a C-F bond or rearrangement processes could also produce other characteristic ions. The fragmentation pattern of the related compound 2-Fluoro-5-methylaniline shows a prominent molecular ion and fragments from the loss of H, HCN, and other small neutral molecules, which provides a basis for predicting the behavior of this compound. nist.gov
Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z Value | Ion | Description |
| 161 | [C₇H₆F₃N]⁺ | Molecular Ion (M⁺) |
| 142 | [C₇H₅F₂N]⁺ | Loss of a fluorine atom ([M-F]⁺) |
| 110 | [C₆H₅FN]⁺ | Loss of the difluoromethyl radical ([M-CHF₂]⁺) |
| 112 | [C₇H₅F₂N]⁺ | Loss of H from the molecular ion ([M-H]⁺) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. This technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal.
A crystallographic study of this compound would first require the growth of a suitable single crystal. The crystal would then be exposed to an X-ray beam, and the resulting diffraction pattern would be analyzed to build a model of the electron density, from which the atomic positions can be determined. mdpi.com
The data obtained would include the unit cell parameters (the dimensions of the repeating unit of the crystal), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom. This information allows for a detailed analysis of the intramolecular geometry, such as the planarity of the benzene ring and the orientation of the amino and difluoromethyl substituents. Furthermore, it reveals intermolecular interactions, such as hydrogen bonding involving the amino group or halogen bonding involving the fluorine atoms, which dictate how the molecules pack together in the crystal lattice. mdpi.com
Table 4: Crystallographic Data Obtainable for this compound
| Parameter | Description |
| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-N, C-F). |
| Bond Angles | The angles formed by three connected atoms (e.g., C-C-C, H-N-H). |
| Intermolecular Interactions | Details of non-covalent interactions like hydrogen bonds that stabilize the crystal structure. |
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes for Fluorinated Anilines
The synthesis of fluorinated anilines, essential building blocks for pharmaceuticals and agrochemicals, is undergoing a transformation towards more sustainable and efficient methodologies. rsc.org Traditional methods often rely on harsh conditions or expensive starting materials. google.com Future research is focused on overcoming these limitations by exploring green chemistry principles.
Key areas of development include:
Catalytic C-H Functionalization : Direct C-H fluorination is arguably the most efficient route as it bypasses the need for pre-functionalized substrates. rsc.org Advances in transition metal catalysis are enabling new approaches to form C-F bonds directly on the aromatic ring. rsc.org
Halogen Exchange (Halex) Reactions : The Halex reaction, where a chloro-substituent is replaced by fluoride (B91410), is a viable route. For instance, 2,4-difluoroaniline (B146603) can be produced from 2,4-dichloronitrobenzene (B57281) followed by reduction. google.com Future work aims to improve these processes using more environmentally benign catalysts and solvents. google.com
Flow Chemistry : Continuous flow processes offer enhanced safety, better temperature control, and scalability. The synthesis of fluoroaromatic compounds, including anilines, has been shown to be significantly more efficient under microflow conditions, reducing reaction times and increasing yields. nih.gov
Biocatalysis : The use of enzymes for fluorination reactions is a nascent but promising field that could offer unparalleled selectivity under mild, aqueous conditions.
Alternative Fluorinating Agents : Research into new, safer, and more easily handled fluorinating agents is ongoing. A recent breakthrough demonstrated the conversion of thiols and disulfides into sulfonyl fluorides using a combination of SHC5® and potassium fluoride (KF), a process that is safe, low-cost, and produces only non-toxic salts as byproducts. eurekalert.org
A significant challenge remains the development of methods that offer high regioselectivity, especially for polysubstituted anilines. The synthesis of 5-(difluoromethyl)-2-fluoroaniline, for example, requires precise control over the introduction of two different fluorine-containing groups at specific positions. Sustainable routes might involve multi-step, one-pot syntheses that minimize waste and purification steps. One patented method describes the preparation of fluorinated anilines by treating aromatic azides with anhydrous hydrogen fluoride, which offers good yields and tolerance for various substituents. google.com
Table 1: Comparison of Synthetic Strategies for Fluorinated Anilines
| Method | Advantages | Disadvantages | Future Research Focus |
|---|---|---|---|
| Nitration/Reduction | Well-established chemistry | Often produces isomeric mixtures; expensive fluorinated starting materials google.com | Higher selectivity; use of renewable feedstocks |
| Halogen Exchange (Halex) | Uses cheaper chlorinated starting materials | Requires high temperatures; potential for by-products google.com | More active and selective catalysts; lower reaction temperatures |
| Direct C-H Fluorination | Atom-economical; avoids pre-functionalization rsc.org | Regioselectivity can be challenging; catalyst development is ongoing rsc.org | Catalysts for late-stage functionalization; broader substrate scope |
| From Aromatic Azides | Good yields; tolerant of many functional groups google.com | Azides can be hazardous; requires anhydrous HF google.com | Development of safer, in-situ azide (B81097) formation and fluorination protocols |
| Flow Chemistry | Enhanced safety and control; rapid optimization; scalability nih.gov | Initial setup cost; potential for channel clogging | Integration with other green technologies; wider adoption in industry |
Exploration of New Difluoromethylated Scaffolds for Diverse Applications
The difluoromethyl group (CF2H) is increasingly recognized as a valuable motif in drug design. It can act as a lipophilic hydrogen-bond donor and is often considered a bioisostere of functional groups like hydroxyl (-OH), thiol (-SH), or amino (-NH2). researchgate.net This unique combination of properties allows it to modulate a molecule's physicochemical characteristics, such as lipophilicity, metabolic stability, and receptor binding affinity. mdpi.comnih.gov
Future research will focus on incorporating the difluoromethyl group into a wider array of molecular scaffolds to explore new biological activities and material properties. The aniline (B41778) scaffold, as in this compound, is a privileged starting point for synthesizing a vast range of compounds.
Key Research Areas:
Medicinal Chemistry : The CF2H group can enhance the potency and pharmacokinetic profile of drug candidates. researchgate.net Its incorporation into heterocyclic scaffolds, which are ubiquitous in medicinal chemistry, is a particularly active area. nih.gov For example, difluoromethylated lactones, lactams, and quinolinones have been synthesized and show promise. nih.gov The development of new synthetic methods will accelerate the exploration of difluoromethylated compounds in drug discovery programs for various diseases.
Agrochemicals : Similar to pharmaceuticals, the CF2H group can improve the efficacy and environmental profile of pesticides and herbicides. researchgate.net Research into new difluoromethylated anilines could lead to the discovery of novel agrochemicals with improved properties.
Materials Science : The strong C-F bond and the unique electronic properties of the CF2H group can be exploited in the design of advanced materials, such as liquid crystals, polymers, and organic electronics. alfa-chemistry.com
PET Imaging : The development of methods to introduce fluorine-18 (B77423), a positron-emitting radionuclide, into the difluoromethyl group is crucial for creating new radiotracers for Positron Emission Tomography (PET) imaging. researchgate.net This allows for non-invasive in vivo imaging of biological processes, aiding in both clinical diagnosis and drug development. nih.gov
The creation of libraries of diverse difluoromethylated scaffolds will be essential for high-throughput screening and the discovery of new lead compounds in these fields. mdpi.com The development of modular synthetic routes, where the difluoromethylated aniline core can be easily elaborated, will be a key enabler of this exploration.
Advancements in Catalytic Fluorination and Fluoroalkylation Methodologies
The direct and selective introduction of fluorine and fluoroalkyl groups into organic molecules is a central theme in modern synthetic chemistry. mdpi.com Catalytic methods are at the forefront of this research, offering milder reaction conditions, higher efficiency, and better control over selectivity compared to traditional stoichiometric approaches. numberanalytics.com
Recent years have seen a surge in the development of innovative catalytic systems:
Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for generating fluoroalkyl radicals under exceptionally mild conditions. conicet.gov.armdpi.comconicet.gov.ar This has enabled the perfluoroalkylation and difluoroalkylation of a wide range of substrates, including electron-rich anilines. conicet.gov.aracs.org Catalysts like iridium and ruthenium complexes, as well as organic dyes such as Rose Bengal and Eosin Y, have been successfully employed. mdpi.comconicet.gov.aracs.org A key advantage is the high functional group tolerance, allowing for the late-stage functionalization of complex molecules. mdpi.com
Transition Metal Catalysis : Metals such as palladium, copper, nickel, and ruthenium are effective catalysts for fluoroalkylation reactions. nih.govresearchgate.net These catalysts can activate C-H bonds or facilitate cross-coupling reactions to install fluoroalkyl groups. For example, ruthenium-catalyzed ortho-selective C-H perfluoroalkylation of anilines has been achieved without the need for protecting groups. researchgate.net
Organocatalysis : Metal-free organocatalysts are an attractive alternative due to their lower toxicity and cost. numberanalytics.com Chiral organocatalysts have been developed for enantioselective fluorination, providing access to stereochemically complex fluorinated molecules with high precision. nih.govacs.org
The difluoromethylation of anilines can be achieved via photoinduced methods, sometimes even without an external photocatalyst, by forming an electron donor-acceptor (EDA) complex between the aniline and the fluoroalkylating agent. acs.org
Table 2: Overview of Modern Catalytic Fluoroalkylation Methods
| Catalysis Type | Typical Catalysts | Key Features | Relevant Substrates |
|---|---|---|---|
| Photoredox Catalysis | Ir(ppy)₃, Ru(bpy)₃²⁺, Rose Bengal, Eosin Y mdpi.comconicet.gov.ar | Mild conditions (visible light, room temp.); High functional group tolerance; Radical-based mechanisms conicet.gov.ar | Anilines, (hetero)arenes conicet.gov.armdpi.com |
| Transition Metal Catalysis | Pd, Ni, Cu, Ru complexes nih.govresearchgate.net | High efficiency and selectivity; C-H activation and cross-coupling pathways researchgate.net | Anilines, arylboronic acids mdpi.comresearchgate.net |
| Organocatalysis | Chiral isothioureas, phase-transfer catalysts numberanalytics.comacs.org | Metal-free; enables enantioselective fluorination; lower toxicity numberanalytics.com | Carboxylic acids, β-ketoesters mdpi.com |
Future research will likely focus on combining these catalytic strategies, for instance, in dual-catalytic systems that merge photoredox with transition metal or hydrogen atom transfer (HAT) catalysis to unlock new reaction pathways. acs.org The development of more sustainable catalysts based on earth-abundant metals and the use of greener reaction media will also be priorities.
Integration with Microfluidic Chemistry for Efficient Synthesis
Microfluidic technology, also known as flow chemistry, offers a paradigm shift in how chemical synthesis is performed. By conducting reactions in small, continuous-flow reactors, it provides significant advantages over traditional batch chemistry, particularly for challenging reactions like fluorination. nih.gov
Advantages of Microfluidics for Fluorinated Aniline Synthesis:
Enhanced Safety : Fluorination reactions can be highly exothermic and may involve hazardous reagents. Microreactors contain only a small volume of reactants at any given time, minimizing the risks associated with thermal runaways or accidental releases. nih.gov
Precise Reaction Control : The high surface-area-to-volume ratio in microchannels allows for superior heat and mass transfer. This enables precise control over reaction temperature and residence time, leading to higher yields, fewer by-products, and improved selectivity. nih.gov
Increased Efficiency and Scalability : Reactions that take hours in a batch reactor can often be completed in seconds or minutes in a flow system. nih.gov Scaling up production is achieved by running the system for longer or by using multiple reactors in parallel ("numbering-up"), which is often simpler than re-optimizing a large-scale batch reactor. nih.gov
Facilitation of Radiochemistry : Microfluidics is particularly well-suited for the synthesis of radiolabeled compounds, such as those containing fluorine-18 for PET imaging. The technology allows for the handling of small amounts of radioactive material with high efficiency and automation, leading to higher radiochemical yields and purity. nih.govnih.gov
The fluorination of benzynes to produce fluoroaromatics has been shown to be significantly improved using a microflow setup, with drastically reduced reaction times and increased yields. nih.gov Similarly, the use of low-cost 3D printed photoflow reactors has been demonstrated for the oxy-difluoromethylation of heterocycles, combining the benefits of photochemistry and flow synthesis. nih.gov The functionalization of microfluidic device surfaces with fluorinated silanes can also be used to precisely control surface properties, which is crucial for optimizing device performance. platypustech.com
Future work will focus on developing fully integrated, automated microfluidic platforms that can perform multi-step syntheses of complex molecules like this compound, from starting materials to final purified product, in a continuous and efficient manner.
Q & A
Q. What are the recommended synthetic routes for 5-(Difluoromethyl)-2-fluoroaniline, and what challenges are associated with its fluorinated groups?
- Methodological Answer : Synthesis typically involves sequential fluorination and protection-deprotection strategies. For example, introducing the difluoromethyl group via radical fluorination or nucleophilic substitution, followed by electrophilic fluorination at the 2-position. Key challenges include controlling regioselectivity and minimizing side reactions (e.g., over-fluorination). Purification often requires chromatography or recrystallization due to polar byproducts. Stability of intermediates under acidic/basic conditions must be monitored using inline spectroscopy (e.g., FTIR) .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : -NMR distinguishes fluorine environments (e.g., difluoromethyl vs. aromatic fluorine). Chemical shifts for CFH groups typically appear at δ -110 to -125 ppm.
- LC-MS : High-resolution MS confirms molecular weight (e.g., CHFN: [M+H] = 162.0492).
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98% area).
- X-ray crystallography (if crystalline) resolves bond angles and confirms substitution patterns .
Q. What are the optimal storage conditions to prevent decomposition of this compound?
- Methodological Answer : Store in amber vials under inert gas (N/Ar) at 2–8°C. Avoid exposure to moisture and oxidizing agents, as the difluoromethyl group may hydrolyze to COOH under acidic conditions. Stability studies recommend periodic purity checks via HPLC every 6 months .
Advanced Research Questions
Q. What role does the difluoromethyl group play in the electronic properties and reactivity of this compound in medicinal chemistry applications?
- Methodological Answer : The difluoromethyl group (-CFH) enhances lipophilicity (logP increase ~0.5–1.0) and metabolic stability compared to -CH. Its strong electron-withdrawing effect reduces the pK of the adjacent amine, improving bioavailability. In kinase inhibitors (e.g., vactosertib analogs), this group stabilizes binding via hydrophobic interactions and hydrogen bonding with catalytic lysine residues. Computational docking (e.g., AutoDock Vina) can predict binding modes by comparing -CFH with -CH or -CF derivatives .
Q. How can contradictory data regarding the stability of this compound under different pH conditions be resolved?
- Methodological Answer : Perform controlled kinetic studies:
- pH 1–3 (simulated gastric fluid) : Monitor hydrolysis via -NMR to detect CFH → COOH conversion.
- pH 7–9 (physiological) : Assess oxidative stability using O sparging and track peroxide formation.
- Statistical Analysis : Use Arrhenius plots to extrapolate shelf-life. Conflicting literature may arise from impurity-driven catalysis; thus, replicate experiments with rigorously purified batches .
Q. In designing derivatives of this compound for kinase inhibition, how does substituent positioning affect biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies show:
- Para-substitutions (e.g., -NO, -CF) enhance potency but reduce solubility.
- Meta-substitutions (e.g., -OCH) improve metabolic stability.
- Ortho-fluoro groups restrict conformational flexibility, optimizing target engagement. Compare IC values against kinase panels (e.g., EGFR, ALK5) using fluorescence polarization assays. Derivatives with piperidine rings (e.g., 2-(4-(difluoromethyl)piperidin-1-yl)aniline) show 10–100x selectivity improvements .
Q. How do computational models predict the binding affinity of this compound derivatives to target proteins?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with TGF-β receptor) using AMBER or GROMACS. Focus on fluorine-mediated van der Waals contacts.
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic attack sites.
- Machine Learning : Train models on PubChem BioAssay data (e.g., AID 1259371) to predict IC for novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
